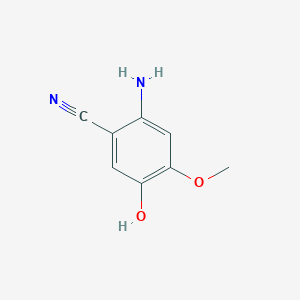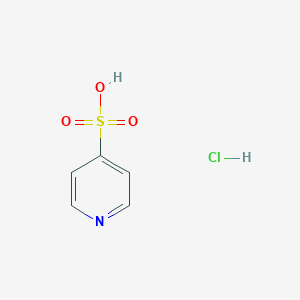
Ethyl 2,4-dichloroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dichloroquinazoline-7-carboxylate is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethyl ester group at position 7 of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloroquinazoline-7-carboxylate typically involves the reaction of 2,4-dichloroquinazoline-7-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction conditions may include the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted quinazolines with various functional groups.
Hydrolysis: 2,4-dichloroquinazoline-7-carboxylic acid.
Oxidation and Reduction: Quinazoline N-oxides or dihydroquinazolines.
Scientific Research Applications
Ethyl 2,4-dichloroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2,4-dichloroquinazoline-7-carboxylate can be compared with other quinazoline derivatives such as:
- Ethyl 4,7-dichloroquinazoline-2-carboxylate
- Mthis compound
- 2,4-Disubstituted thiazoles
Uniqueness
The unique substitution pattern of this compound, with chlorine atoms at positions 2 and 4 and an ethyl ester group at position 7, distinguishes it from other similar compounds. This unique structure may contribute to its specific biological activities and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of complex quinazoline derivatives, and its potential biological activities warrant further investigation in medicinal chemistry and drug development.
Properties
CAS No. |
864291-31-6 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
ethyl 2,4-dichloroquinazoline-7-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-7-8(5-6)14-11(13)15-9(7)12/h3-5H,2H2,1H3 |
InChI Key |
KBWIWYITXSRZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


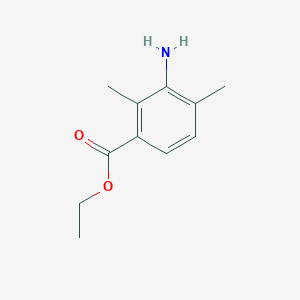
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
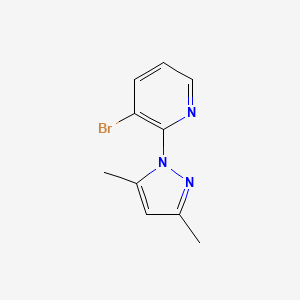
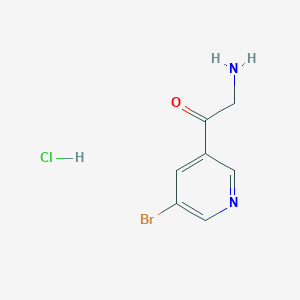
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
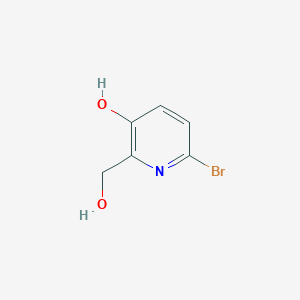
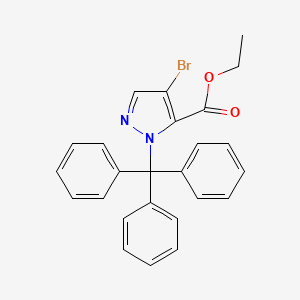

![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)

